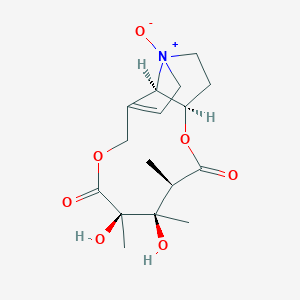
Monocrotaline N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monocrotaline N-Oxide is a pyrrolizidine alkaloid derived from the plant genus Crotalaria. This compound is known for its significant biological activity and toxicity. It is a metabolite of monocrotaline, which is found in various Crotalaria species.
Scientific Research Applications
Monocrotaline N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its toxicological effects on various biological systems, including liver and kidney toxicity.
Medicine: Investigated for its potential therapeutic applications and as a model compound for studying the mechanisms of pyrrolizidine alkaloid toxicity.
Safety and Hazards
According to the Material Safety Data Sheet, Monocrotaline N-oxide is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and Acute Tox. 2 Oral . This indicates that it is harmful if swallowed, inhaled, or comes into contact with skin. It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and to wash thoroughly after handling .
Mechanism of Action
Monocrotaline N-Oxide exerts its effects through metabolic activation in the liver. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and toxicity. The primary molecular targets include DNA, proteins, and lipids, resulting in oxidative stress, DNA damage, and apoptosis .
Similar Compounds:
Monocrotaline: The parent compound, also a pyrrolizidine alkaloid, known for its hepatotoxicity and pulmonary toxicity.
Senecionine N-Oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.
Retrorsine N-Oxide: Exhibits similar biological activities and is used in comparative toxicological studies.
Uniqueness: this compound is unique due to its specific metabolic activation pathway and the formation of highly reactive intermediates. This makes it a valuable compound for studying the mechanisms of pyrrolizidine alkaloid toxicity and for developing analytical methods for detecting these toxins in various matrices .
Biochemical Analysis
Biochemical Properties
Monocrotaline N-oxide interacts with various biomolecules in the body. It is metabolically activated in the liver by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins, causing cellular damage . This process is crucial for the toxicity of this compound.
Cellular Effects
This compound has significant effects on various types of cells. It can cause liver, lung, and kidney damage in various organisms . The compound exerts its effects by causing DNA adduct formation, which can lead to cell death .
Molecular Mechanism
The mechanism of action of this compound involves its metabolic activation to form reactive metabolites. These metabolites can bind to DNA and proteins, leading to cellular damage . This process is facilitated by cytochrome P450 enzymes in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a study on rats, it was observed that the compound caused severe liver injury and moderate kidney injury 24 hours after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in mice, the compound induced dose-dependent mortality with a dose range of 6–15 mg/kg bodyweight .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolically activated in the liver by cytochrome P450 enzymes to form reactive metabolites . These metabolites can then bind to DNA and proteins, leading to cellular damage .
Subcellular Localization
Given its metabolic activation in the liver, it is likely that it is localized in the liver cells where it is metabolized by cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monocrotaline N-Oxide can be synthesized through the oxidation of monocrotaline. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Monocrotaline N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more reactive species.
Reduction: Reduction reactions can convert this compound back to monocrotaline.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as methanol, ethanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Monocrotaline N-oxide involves the oxidation of Monocrotaline using a suitable oxidizing agent.", "Starting Materials": [ "Monocrotaline", "Oxidizing agent (e.g. m-chloroperbenzoic acid, potassium permanganate, etc.)", "Solvent (e.g. chloroform, methanol, etc.)", "Acid (e.g. hydrochloric acid, sulfuric acid, etc.)" ], "Reaction": [ "Dissolve Monocrotaline in a suitable solvent", "Add a suitable oxidizing agent to the reaction mixture", "Add a suitable acid to the reaction mixture to catalyze the reaction", "Stir the reaction mixture at a suitable temperature (e.g. room temperature, reflux, etc.)", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |
CAS RN |
35337-98-5 |
Molecular Formula |
C16H23NO7 |
Molecular Weight |
341.36 g/mol |
IUPAC Name |
(1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C16H23NO7/c1-9-13(18)24-11-5-7-17(22)6-4-10(12(11)17)8-23-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3/t9-,11+,12+,15+,16-,17?/m0/s1 |
InChI Key |
LHVAZUAALQTANZ-ANYXPJNNSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O)[O-] |
SMILES |
CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |
Canonical SMILES |
CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |
Pictograms |
Acute Toxic |
synonyms |
(3R,4S,5S,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione 11-Oxide; _x000B_(13α,14α)-14,19-Dihydro-12,13-dihydroxy-20-norcrotalanan-11,15-dione 4-Oxide; Monocrotaline O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





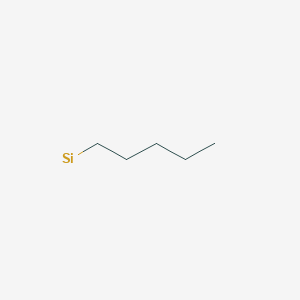
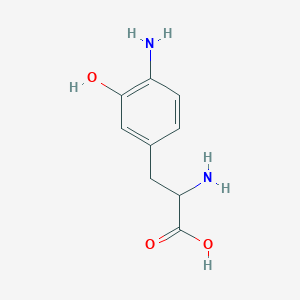
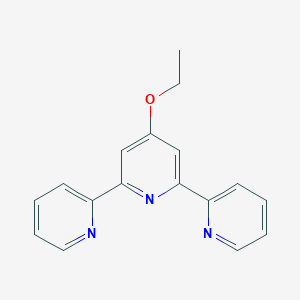
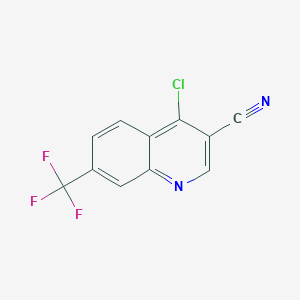
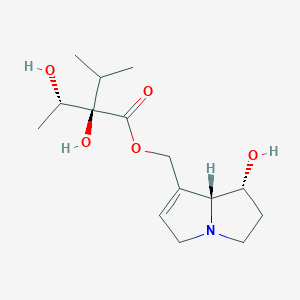
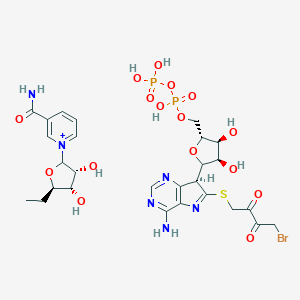
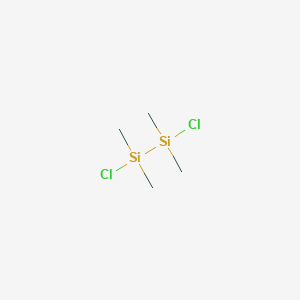
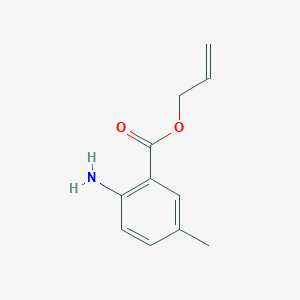

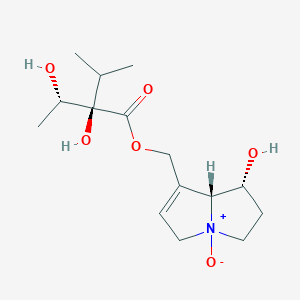
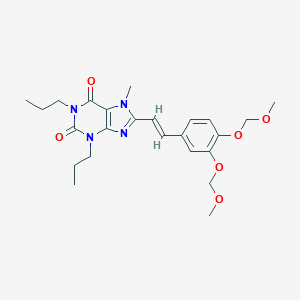
![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)